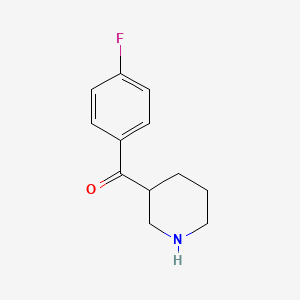

3-(4-Fluorobenzoyl)piperidine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C12H14FNO |

|---|---|

Molekulargewicht |

207.24 g/mol |

IUPAC-Name |

(4-fluorophenyl)-piperidin-3-ylmethanone |

InChI |

InChI=1S/C12H14FNO/c13-11-5-3-9(4-6-11)12(15)10-2-1-7-14-8-10/h3-6,10,14H,1-2,7-8H2 |

InChI-Schlüssel |

QATFZQMCTVUVBH-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(CNC1)C(=O)C2=CC=C(C=C2)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Trichlorosilane-Mediated Reduction

The most direct method for synthesizing 3-(4-fluorobenzoyl)piperidine hydrochloride involves the reduction of (4-fluorophenyl)(3-pyridinyl)methanone using trichlorosilane (HSiCl₃) in dichloromethane (DCM). Under inert atmosphere, hexamethylphosphoric triamide (HMPA) acts as a catalyst, facilitating the reaction at ambient temperature (25°C) over 24 hours. The mechanism proceeds via hydride transfer to the pyridine nitrogen, followed by protonation to yield the piperidine derivative.

Reaction Conditions:

-

Stage 1: (4-Fluorophenyl)(3-pyridinyl)methanone (0.10 mmol) and HMPA (0.02 mmol) in anhydrous DCM (0.7 mL), stirred for 10 minutes.

-

Stage 2: Addition of HSiCl₃ (2.0 M, 0.3 mL) and stirring for 24 hours.

-

Workup: Quenching with water, neutralization with NaHCO₃, and purification via column chromatography (DCM/MeOH/TEA = 10:1:0.1).

This method achieves an 82% yield, with the hydrochloride salt forming during acidification. The use of HMPA enhances reaction efficiency by stabilizing intermediates, though its toxicity necessitates careful handling.

Nucleophilic Substitution and Coupling Reactions

Alkylation of Piperidine Derivatives

Synthesis of related piperidine compounds, such as 4-(4-chlorophenyl)-1-(3-(4-fluorophenoxy)propyl)piperidine, involves alkylation of piperidine with halogenated intermediates. For this compound, a similar strategy could employ:

-

Step 1: Acylation of piperidine with 4-fluorobenzoyl chloride in the presence of a base (e.g., Et₃N).

-

Step 2: Purification via recrystallization or chromatography.

Example Protocol:

-

Reactants: Piperidine (1.0 equiv), 4-fluorobenzoyl chloride (1.2 equiv), Et₃N (1.5 equiv) in DCM.

-

Conditions: Stirring at 0°C to room temperature for 12 hours.

Comparative Analysis of Synthetic Methods

Table 1. Efficiency and Environmental Impact of Key Methods

Q & A

Q. What are the established synthetic routes for 3-(4-Fluorobenzoyl)piperidine, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, 4-fluorobenzyl chloride reacts with piperidine derivatives under basic conditions (e.g., NaOH or K₂CO₃) in anhydrous ethanol or methanol. Key variables for optimization include:

- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Base : Strong bases like NaH improve deprotonation efficiency.

- Temperature : Elevated temperatures (60–80°C) accelerate reaction kinetics.

Post-synthesis, hydrochloric acid is added to form the hydrochloride salt, improving stability .

| Variable | Typical Conditions | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous ethanol | Moderate polarity, cost-effective |

| Base | K₂CO₃ | Mild, fewer side reactions |

| Reaction Time | 12–24 hours | Longer durations increase conversion |

Q. Which analytical techniques are essential for confirming the structural integrity of this compound derivatives?

- Methodological Answer :

- 1H/13C NMR : Confirms substituent positions and purity. For example, the fluorobenzyl proton signals appear at δ 7.2–7.4 ppm (aromatic) and δ 3.5–3.7 ppm (CH₂ linkage) .

- HPLC : Assesses purity (>95% required for pharmacological studies). Retention times vary with mobile phase composition (e.g., acetonitrile/water gradients).

- HRMS : Validates molecular weight (e.g., C₁₂H₁₅ClFNO has a mass of 243.71 g/mol) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound analogs across different studies?

- Methodological Answer : Discrepancies often arise from structural variations (e.g., fluorobenzyl position) or assay conditions. Strategies include:

- Comparative SAR Analysis : Systematically compare analogs with para- vs. meta-fluorine substitution. For instance, 4-fluorobenzyl derivatives show higher receptor binding affinity than 3-fluorobenzyl isomers due to steric and electronic effects .

- Assay Standardization : Use consistent cell lines (e.g., HEK-293 for GPCR studies) and control compounds to minimize variability.

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies critical interactions, such as hydrogen bonding with the fluorine atom .

Q. What strategies are effective in enhancing the metabolic stability of this compound derivatives for in vivo applications?

- Methodological Answer :

- Fluorination : The 4-fluoro group reduces CYP450-mediated oxidation, prolonging half-life .

- Piperidine Ring Modifications : Introducing methyl groups (e.g., 1-methylpiperidine) hinders N-dealkylation.

- Prodrug Design : Esterification of the ketone group improves bioavailability, with enzymatic cleavage in target tissues .

| Modification | Metabolic Impact | Example Derivative |

|---|---|---|

| Fluorine substitution | Reduces oxidative metabolism | 4-Fluorobenzoyl vs. benzoyl |

| Methylation | Blocks N-dealkylation | 1-Methylpiperidine analogs |

| Prodrug formulation | Enhances solubility and targeted delivery | Ethyl ester derivatives |

Data Contradiction Analysis

Q. Why do some studies report conflicting results regarding the neuroactivity of this compound derivatives?

- Methodological Answer : Contradictions may stem from:

- Receptor Subtype Selectivity : Variations in dopamine D2 vs. serotonin 5-HT1A receptor affinity across analogs. For example, bulkier substituents favor 5-HT1A binding .

- Species Differences : Rodent vs. primate models show divergent blood-brain barrier penetration rates.

- Dosage Regimens : Acute vs. chronic administration alters efficacy profiles. Cross-study validation using standardized protocols (e.g., OECD guidelines) is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.